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Compound of Interest

Compound Name: Timapiprant sodium

Cat. No.: B1683164 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation studies for

Timapiprant sodium (formerly OC000459), a potent and selective antagonist of the

Prostaglandin D2 Receptor 2 (DP2), also known as the Chemoattractant Receptor-homologous

molecule expressed on Th2 cells (CRTH2). This document summarizes key quantitative data,

details relevant experimental methodologies, and visualizes the core signaling pathways and

workflows.

Core Target: The DP2 (CRTH2) Receptor
Timapiprant sodium is an indole-acetic acid derivative that selectively targets the DP2

receptor, a G protein-coupled receptor (GPCR) implicated in the pathogenesis of allergic

inflammation.[1] Prostaglandin D2 (PGD2), the primary ligand for DP2, is a key mediator

released from mast cells and other immune cells in response to allergens.[2] The activation of

the DP2 receptor on immune effector cells, such as T helper 2 (Th2) lymphocytes, eosinophils,

and basophils, orchestrates a pro-inflammatory cascade. This includes cell migration,

activation, and the release of type 2 cytokines (e.g., IL-4, IL-5, IL-13), which are central to the

pathophysiology of conditions like asthma and allergic rhinitis.[3] Timapiprant's mechanism of

action is the competitive antagonism of this receptor, thereby mitigating the downstream

inflammatory effects of PGD2.[1][2]
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The following tables summarize the key in vitro and in vivo pharmacological data validating the

interaction of Timapiprant with its target and its subsequent biological effects.

Table 1: In Vitro Binding Affinity of Timapiprant for the DP2 Receptor

Target Species Radioligand Kᵢ (nM)

Recombinant DP2 Human [³H]PGD₂ 13

Recombinant DP2 Rat [³H]PGD₂ 3

Native DP2 (Th2

Cells)
Human [³H]PGD₂ 4

Data compiled from multiple sources.[1][4]

Table 2: In Vitro Functional Activity of Timapiprant

Assay Cell Type Stimulus IC₅₀ (nM)

Chemotaxis
Human Th2

Lymphocytes
PGD₂ 28

Cytokine Production
Human Th2

Lymphocytes
PGD₂ 19

Eosinophil Shape

Change

Isolated Human

Leukocytes
PGD₂ pK(B) = 7.9

Eosinophil Shape

Change
Human Whole Blood PGD₂ pK(B) = 7.5

*pK(B) is the negative logarithm of the antagonist dissociation constant. Data sourced from

Pettipher et al., 2012.[1]

Table 3: In Vivo Efficacy of Timapiprant
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Model Species Endpoint ED₅₀ (mg/kg, p.o.)

DK-PGD₂-induced

Blood Eosinophilia
Rat

Inhibition of

Eosinophilia
0.04

DK-PGD₂-induced

Airway Eosinophilia
Guinea Pig

Inhibition of

Eosinophilia
0.01

DK-PGD₂ is 13,14-dihydro-15-keto-PGD₂, a stable DP2 agonist. Data sourced from Pettipher

et al., 2012.[1]

Signaling Pathways and Experimental Workflows
To elucidate the mechanism of action and the experimental approaches used in target

validation, the following diagrams are provided.
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Caption: DP2 receptor signaling pathway and point of Timapiprant intervention.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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